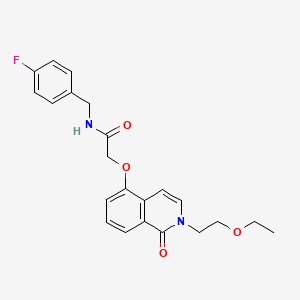
2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-(4-fluorobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(2-ETHOXYETHYL)-1-OXO-1,2-DIHYDROISOQUINOLIN-5-YL]OXY}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an ethoxyethyl group, a dihydroisoquinolinone moiety, and a fluorophenylmethyl group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-ETHOXYETHYL)-1-OXO-1,2-DIHYDROISOQUINOLIN-5-YL]OXY}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the dihydroisoquinolinone core. This can be achieved through a Pictet-Spengler reaction, where an amino alcohol reacts with an aldehyde or ketone under acidic conditions to form the isoquinoline ring system. The ethoxyethyl group can be introduced via an etherification reaction using ethyl bromide and a suitable base. The final step involves the coupling of the fluorophenylmethyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and etherification steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2-ETHOXYETHYL)-1-OXO-1,2-DIHYDROISOQUINOLIN-5-YL]OXY}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the ethoxyethyl or fluorophenylmethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving the dihydroisoquinolinone moiety.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the context of diseases where modulation of the fluorophenylmethyl group is relevant.
Industry: Its unique structure might make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[2-(2-ETHOXYETHYL)-1-OXO-1,2-DIHYDROISOQUINOLIN-5-YL]OXY}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The dihydroisoquinolinone moiety may bind to active sites, while the ethoxyethyl and fluorophenylmethyl groups could enhance binding affinity or selectivity. This interaction can modulate signaling pathways or enzymatic activity, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(2-METHOXYETHYL)-1-OXO-1,2-DIHYDROISOQUINOLIN-5-YL]OXY}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE
- 2-{[2-(2-ETHOXYETHYL)-1-OXO-1,2-DIHYDROISOQUINOLIN-5-YL]OXY}-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE
- 2-{[2-(2-ETHOXYETHYL)-1-OXO-1,2-DIHYDROISOQUINOLIN-5-YL]OXY}-N-[(4-BROMOPHENYL)METHYL]ACETAMIDE
Uniqueness
The unique combination of the ethoxyethyl group, dihydroisoquinolinone core, and fluorophenylmethyl group distinguishes 2-{[2-(2-ETHOXYETHYL)-1-OXO-1,2-DIHYDROISOQUINOLIN-5-YL]OXY}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE from similar compounds. This specific arrangement of functional groups may confer unique biological activities or chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H23FN2O4 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-[(4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C22H23FN2O4/c1-2-28-13-12-25-11-10-18-19(22(25)27)4-3-5-20(18)29-15-21(26)24-14-16-6-8-17(23)9-7-16/h3-11H,2,12-15H2,1H3,(H,24,26) |
InChI Key |
MEAYBWKIJWFDOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-N-cyclohexyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B14969799.png)
![N-[2-(1-Cyclohexen-1-YL)ethyl]-6,7-dimethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14969804.png)
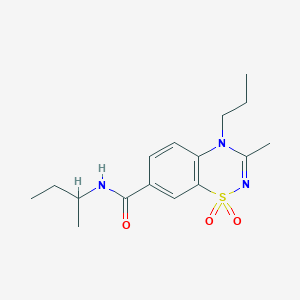
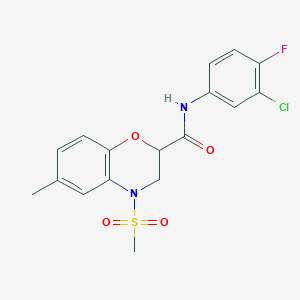
![methyl 2-({[6-chloro-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate](/img/structure/B14969830.png)
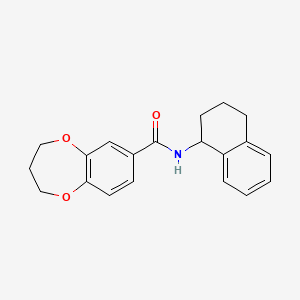
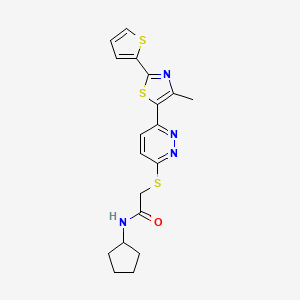


![1,1'-[3-(4-chlorophenyl)-6-(thiophen-2-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B14969856.png)
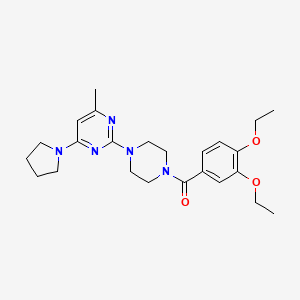
![1-[(4-chlorobenzyl)sulfonyl]-N-(3,4-difluorophenyl)piperidine-3-carboxamide](/img/structure/B14969869.png)
![4-{6-Methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B14969879.png)

